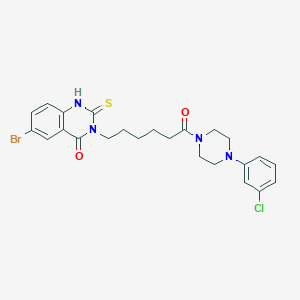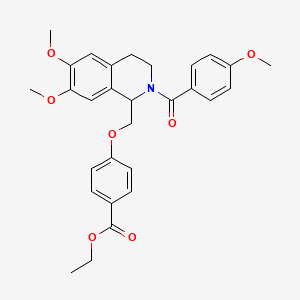![molecular formula C26H32N2O2 B11215428 5-(4-Methoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole](/img/structure/B11215428.png)
5-(4-Methoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-Methoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is a heterocyclic organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of methoxyphenyl and pentylcyclohexyl groups further enhances its chemical reactivity and potential utility in research and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 4-methoxybenzohydrazide with 4-(4-pentylcyclohexyl)benzoyl chloride in the presence of a dehydrating agent such as phosphorus oxychloride (POCl₃). The reaction is usually carried out under reflux conditions, followed by purification through recrystallization or chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can optimize the production process. Additionally, solvent recovery and recycling methods are employed to minimize waste and reduce environmental impact.
化学反応の分析
Types of Reactions
5-(4-Methoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield amine derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).
Major Products
Oxidation: Formation of 4-methoxybenzoic acid or 4-methoxybenzaldehyde.
Reduction: Formation of amine derivatives such as 4-methoxyaniline.
Substitution: Introduction of halogen atoms or other functional groups on the phenyl rings.
科学的研究の応用
Chemistry
In chemistry, 5-(4-Methoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is investigated for its potential as a bioactive molecule. Studies have shown that derivatives of oxadiazoles exhibit antimicrobial, antifungal, and anticancer properties. The presence of the methoxy and pentylcyclohexyl groups may enhance the compound’s interaction with biological targets, leading to improved efficacy.
Medicine
In medicine, this compound is explored for its potential therapeutic applications. Its derivatives are studied for their ability to inhibit specific enzymes or receptors involved in disease pathways, making them candidates for drug development.
Industry
In the industrial sector, this compound is used in the development of advanced materials such as liquid crystals and organic semiconductors. Its unique electronic properties make it suitable for applications in optoelectronic devices, including organic light-emitting diodes (OLEDs) and photovoltaic cells.
作用機序
The mechanism of action of 5-(4-Methoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole involves its interaction with specific molecular targets. The oxadiazole ring can participate in hydrogen bonding and π-π interactions, facilitating binding to enzymes or receptors. The methoxy and pentylcyclohexyl groups may enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. Pathways involved in its action include inhibition of enzyme activity, disruption of protein-protein interactions, and modulation of signal transduction pathways.
類似化合物との比較
Similar Compounds
5-(4-Methoxyphenyl)-1,2,4-oxadiazole: Lacks the pentylcyclohexyl group, resulting in different physical and chemical properties.
3-(4-Methoxyphenyl)-5-(4-pentylphenyl)-1,2,4-oxadiazole: Similar structure but with a different substitution pattern on the phenyl rings.
5-(4-Methoxyphenyl)-3-(4-phenyl)-1,2,4-oxadiazole: Lacks the pentylcyclohexyl group, affecting its reactivity and applications.
Uniqueness
The presence of both the methoxyphenyl and pentylcyclohexyl groups in 5-(4-Methoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole imparts unique properties, such as enhanced lipophilicity and specific electronic characteristics. These features make it particularly valuable in applications requiring precise molecular interactions and stability under various conditions.
特性
分子式 |
C26H32N2O2 |
|---|---|
分子量 |
404.5 g/mol |
IUPAC名 |
5-(4-methoxyphenyl)-3-[4-(4-pentylcyclohexyl)phenyl]-1,2,4-oxadiazole |
InChI |
InChI=1S/C26H32N2O2/c1-3-4-5-6-19-7-9-20(10-8-19)21-11-13-22(14-12-21)25-27-26(30-28-25)23-15-17-24(29-2)18-16-23/h11-20H,3-10H2,1-2H3 |
InChIキー |
GEQHBEABPVCLFA-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1CCC(CC1)C2=CC=C(C=C2)C3=NOC(=N3)C4=CC=C(C=C4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(5-formyl-2-methoxyphenyl)methyl]-N,N,5-trimethyl-2,4-dioxo-3-[2-(trifluoromethyl)phenyl]thieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B11215349.png)
![2-(4-Chlorophenyl)-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}quinoline](/img/structure/B11215360.png)
![5,7-Bis(3-methoxyphenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B11215369.png)
![6-bromo-3-[[4-(4-phenyl-3,6-dihydro-2H-pyridine-1-carbonyl)phenyl]methyl]-2-sulfanylidene-1H-quinazolin-4-one](/img/structure/B11215373.png)


![N-(5,5-dioxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(naphthalen-2-yloxy)acetamide](/img/structure/B11215389.png)
![3-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B11215390.png)
![N-(1,3-benzodioxol-5-yl)-1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11215394.png)
![N-[(3-chlorophenyl)methyl]-4-[(8-oxo-6-sulfanylidene-5H-[1,3]dioxolo[4,5-g]quinazolin-7-yl)methyl]benzamide](/img/structure/B11215400.png)

![N-(4-butylphenyl)-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B11215405.png)
![3-[(4-chlorophenyl)methyl]-N-(2-methylcyclohexyl)-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide](/img/structure/B11215417.png)
![7'-Ethoxy-2'-(furan-2-yl)-4-methyl-1',10b'-dihydrospiro[cyclohexane-1,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B11215418.png)
